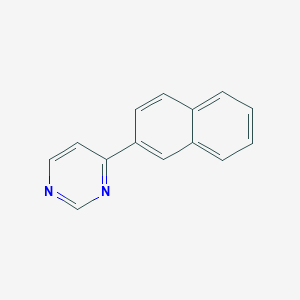
Pyrimidine, 4-(2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4-(2-naphthalenyl)- is a heterocyclic aromatic organic compound Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives often involves multi-step reactions. One common method includes the condensation of aniline derivatives with aryl ketones in the presence of oxidizing agents like potassium persulfate (K₂S₂O₈) to form 4-arylpyrimidines . Another approach involves the use of triethyl orthoformate and ammonium acetate in the presence of zinc chloride (ZnCl₂) to produce 4,5-disubstituted pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for pyrimidine derivatives typically involve scalable and efficient processes. For example, a three-component coupling reaction using functionalized enamines, triethyl orthoformate, and ammonium acetate can be employed to produce pyrimidine derivatives in a single step . This method is advantageous due to its high yield and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 4-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: Oxidative annulation reactions involving anilines and aryl ketones.
Reduction: Reduction reactions to modify the functional groups on the pyrimidine ring.
Substitution: Nucleophilic substitution reactions to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium persulfate (K₂S₂O₈), ammonium iodide (NH₄I).
Catalysts: Zinc chloride (ZnCl₂), copper catalysts.
Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrimidine, 4-(2-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, including as a component of nucleic acids.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of pyrimidine, 4-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects . Additionally, pyrimidine derivatives can interact with DNA and RNA, affecting cellular processes and potentially leading to anticancer effects .
Comparison with Similar Compounds
Pyridine: Another nitrogen-containing heterocycle with similar chemical properties.
Quinoline: A heterocyclic aromatic compound with a nitrogen atom in the ring, similar to pyrimidine.
Purine: A fused heterocyclic compound that includes a pyrimidine ring.
Properties
CAS No. |
92060-43-0 |
|---|---|
Molecular Formula |
C14H10N2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-naphthalen-2-ylpyrimidine |
InChI |
InChI=1S/C14H10N2/c1-2-4-12-9-13(6-5-11(12)3-1)14-7-8-15-10-16-14/h1-10H |
InChI Key |
GQTQWUPEUCZLBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















